(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic hybrid molecule featuring:
- Acrylonitrile backbone: The (E)-configuration ensures spatial orientation critical for molecular interactions.
- Substituents: A 3,4-dimethoxyphenylamino group at position 3, which may improve solubility and receptor binding.
This structure combines pharmacophores from coumarin (known for antitumor activity ) and thiazole (a heterocycle with diverse bioactivities). The E-configuration is confirmed via crystallography techniques, such as those implemented in SHELX programs .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-28-20-8-7-16(10-21(20)29-2)25-12-15(11-24)22-26-18(13-31-22)17-9-14-5-3-4-6-19(14)30-23(17)27/h3-10,12-13,25H,1-2H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYZWKXULUQQSY-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole ring linked to a chromenone moiety and a dimethoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following sections detail the findings from multiple studies.
Anticancer Activity
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Cytotoxicity Studies :
- In vitro assays have shown that the compound displays potent cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 1.5 to 10 µM , indicating effective growth inhibition compared to standard chemotherapeutic agents like doxorubicin .
-
Mechanisms of Action :
- The compound induces apoptosis in cancer cells, primarily through the activation of the intrinsic apoptotic pathway. This is evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Additionally, it has been observed to inhibit cell migration and invasion, which are critical for metastasis, by downregulating matrix metalloproteinases (MMPs) .
-
Structure-Activity Relationship (SAR) :
- The presence of the thiazole ring is crucial for its anticancer activity. Modifications on the phenyl ring significantly influence potency; for instance, electron-donating groups enhance activity by stabilizing interactions with target proteins .
- A comparative analysis with similar compounds shows that derivatives with halogen substitutions on the phenyl ring exhibit improved cytotoxicity, suggesting that electronic properties play a vital role in activity enhancement .
Data Tables
| Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|
| A549 | 1.5 | Apoptosis induction | High sensitivity |
| MCF7 | 5.0 | Inhibition of migration | Reduced MMP expression |
| HepG2 | 10.0 | Intrinsic pathway activation | Comparable to doxorubicin |
Case Studies
- Study on MCF7 Cells :
- In Vivo Studies :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and chromenone moieties exhibit significant anticancer properties. The incorporation of the (3,4-dimethoxyphenyl)amino group enhances the efficacy of these compounds against various cancer cell lines. For instance, studies have demonstrated that derivatives of thiazole can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The thiazole ring in the compound is known for its antimicrobial activity. Various derivatives have shown effectiveness against a range of bacterial strains, including multidrug-resistant bacteria. The (E)-3-((3,4-dimethoxyphenyl)amino) moiety may contribute to enhanced membrane permeability and increased interaction with microbial targets .
Enzyme Inhibition
Compounds similar to (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, thiazole derivatives have shown promise as inhibitors of protein kinases, which are crucial in cancer progression and other diseases .
Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. The presence of multiple functional groups allows for further derivatization, making it a versatile building block in organic synthesis .
Reaction Mechanisms
The synthesis typically involves condensation reactions between β-dicarbonyl compounds and amines, followed by cyclization processes that yield thiazole derivatives. These reactions are crucial for developing new synthetic methodologies that expand the toolbox for chemists .
Photovoltaic Applications
Research has indicated that compounds with similar structures can be utilized in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy. The conjugated system in (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile may enhance charge transport properties within these materials .
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, potentially improving the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing high-performance materials for various industrial applications .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The study found that the presence of the (E)-3-((3,4-dimethoxyphenyl)amino) group significantly enhanced cytotoxicity compared to related compounds lacking this substitution .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of various thiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural Variations in Phenyl and Coumarin Moieties
Substituents on the Phenyl Ring
- Target Compound: 3,4-Dimethoxyphenylamino group. Methoxy groups enhance electron-donating effects and solubility.
- (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile : Features a 4-chlorophenyl group, introducing electron-withdrawing effects that may alter binding kinetics.
- (E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile : Trimethoxyphenyl substituent increases steric bulk and hydrophobicity compared to dimethoxy analogs.
Coumarin Modifications
- Target Compound : 2-Oxo-2H-chromen (standard coumarin scaffold).
- 8-Methoxy-2-oxo-2H-chromen : Methoxy substitution at position 8 improves metabolic stability and bioavailability in related derivatives.
Thiazole Substituents
- Target Compound : Acrylonitrile group at position 2 of the thiazole.
- N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides : Amide substituents instead of acrylonitrile may reduce cytotoxicity while retaining target affinity.
Stereochemical and Electronic Effects
- E vs. Z Isomerism : The (E)-configuration in the target compound and ’s analog ensures optimal spatial alignment for receptor binding. In contrast, (Z)-isomers (e.g., (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile ) may exhibit reduced activity due to steric clashes.
- Electronic Effects : Chlorine in ’s compound creates a polarized aromatic system, while methoxy groups in the target compound facilitate hydrogen bonding.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile?
- Methodology : The compound is synthesized via multi-step reactions. Key steps include:
- Thiazole ring formation : Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate, followed by cyclization with α-haloketones (e.g., bromoacetophenone derivatives) .
- Acrylonitrile coupling : A Knoevenagel condensation between the thiazole-bearing aldehyde and a cyanoacetamide derivative, using catalysts like piperidine or ammonium acetate in refluxing ethanol .
- Validation : Intermediate purity is confirmed via TLC and NMR; final product characterization uses HPLC and mass spectrometry.
Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?
- Techniques :
- X-ray crystallography : Single-crystal analysis resolves the stereochemistry, as demonstrated in structurally similar compounds (e.g., Z-isomers of acrylonitrile derivatives) .
- NMR spectroscopy : The coupling constant (J) between vinyl protons (typically ~16 Hz for trans configuration) confirms the E-geometry .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the chromenone or thiazole rings) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy groups : The 3,4-dimethoxyphenyl moiety enhances solubility and π-π stacking with hydrophobic enzyme pockets, as seen in analogous coumarin-thiazole hybrids .
- Nitro vs. methoxy substitutions : Nitro groups on the chromenone core (e.g., in 8-nitro derivatives) increase electrophilicity, potentially enhancing kinase inhibition but reducing metabolic stability .
Q. How can conflicting bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or incubation time .
- Cellular context : Differences in cell line expression profiles (e.g., HeLa vs. MCF-7) affecting target availability .
- Resolution : Standardize protocols (e.g., CLIA-compliant assays) and validate results across ≥3 independent labs.
Q. What strategies optimize low yields in the final Knoevenagel condensation step?
- Troubleshooting :
- Catalyst screening : Replace traditional bases (e.g., piperidine) with microwave-assisted reactions using ionic liquids, improving yield by 20–30% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol, as shown in similar acrylonitrile syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
